molecular formula C6H10N4 B1457180 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole CAS No. 1186300-52-6

4-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Cat. No.: B1457180
CAS No.: 1186300-52-6
M. Wt: 138.17 g/mol
InChI Key: OODMRGGFZMJUCD-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. This molecule features a 1,2,4-triazole ring linked to a pyrrolidine moiety, a structural combination known to impart a broad spectrum of biological activities. Researchers value this core structure for its role in designing new compounds with potential pharmacological properties . The 1,2,4-triazole pharmacophore is a privileged structure in medicinal chemistry and is present in numerous FDA-approved drugs, including non-steroidal anticancer agents like letrozole and anastrozole, as well as antifungal medications such as fluconazole and voriconazole . This underlines the high research value of the 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole building block for synthesizing new bioactive molecules. Its applications are primarily explored in the synthesis of compounds for antimicrobial and antitumor evaluation. Derivatives of 1,2,4-triazole have demonstrated promising activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . Furthermore, the presence of multiple nucleophilic centers in the triazole ring system offers broad opportunities for chemical modification and the development of novel derivatives with diverse biological activities . This product is intended for research and development purposes only by technically qualified persons. It is not intended for use in foods, drugs, cosmetics, or household products.

Properties

IUPAC Name

4-pyrrolidin-3-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-7-3-6(1)10-4-8-9-5-10/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODMRGGFZMJUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.

Chemical Structure and Properties

The compound 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole features a pyrrolidine ring attached to the triazole moiety, which enhances its solubility and interaction with biological targets. The triazole ring is known for its ability to form hydrogen bonds and chelate metal ions, contributing to its biological efficacy.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance:

  • Synthesis and Evaluation : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds containing the triazole ring displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.125 to 64 µg/mL against pathogens such as E. coli and Bacillus subtilis .
  • Mechanism of Action : The antimicrobial effect is often attributed to the inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis .

Anti-inflammatory Activity

Research has demonstrated that 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole exhibits notable anti-inflammatory properties:

  • Cytokine Inhibition : In vitro studies showed that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), indicating its potential as an anti-inflammatory agent .
  • COX Inhibition : The compound has also been tested for cyclooxygenase (COX) inhibition, which is critical in mediating inflammatory responses .

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been explored extensively:

  • Cell Line Studies : Compounds derived from 1,2,4-triazoles have shown antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). The presence of specific substituents on the triazole ring can enhance these effects .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds interact with tubulin and other cancer-related proteins, potentially disrupting cancer cell division .

Data Summary

Biological ActivityAssessed CompoundsKey Findings
AntimicrobialVarious derivativesMIC values from 0.125 to 64 µg/mL against multiple pathogens
Anti-inflammatory4-(pyrrolidin-3-yl)-4H-1,2,4-triazoleSignificant reduction in TNF-α and IL-6 production
AnticancerMCF-7 and HT-29Strong antiproliferative effects with specific structural modifications

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of new 1,2,4-triazole derivatives which were tested for antimicrobial efficacy. Compounds that included a pyrrolidine moiety exhibited enhanced antibacterial properties compared to their non-pyrrolidine counterparts .
  • Anti-inflammatory Mechanisms : Another investigation focused on assessing the anti-inflammatory activity of triazole derivatives in PBMC cultures. Results indicated that certain compounds not only reduced cytokine levels but also demonstrated low toxicity at therapeutic doses .

Scientific Research Applications

Synthesis of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole

The synthesis of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole typically involves the reaction of pyrrolidine with suitable precursors that contain the triazole moiety. Various methods have been reported for synthesizing triazoles, including:

  • Cycloaddition Reactions : The use of azides and alkynes in 1,3-dipolar cycloaddition reactions is a common method for synthesizing triazoles. This approach allows for the introduction of various substituents on the triazole ring.
  • Mannich Reaction : This method can be employed to introduce pyrrolidine into the triazole framework by reacting formaldehyde and amines with triazole derivatives .

Biological Activities

The biological activities of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole derivatives are extensive and include:

Antimicrobial Properties

Numerous studies have demonstrated that triazole derivatives exhibit significant antimicrobial activities against a range of pathogens. For instance:

  • Compounds containing the 1,2,4-triazole nucleus have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Research indicates that certain derivatives possess moderate to strong activity against resistant strains of bacteria, making them valuable in combating antibiotic resistance .

Anticancer Activity

Triazoles have been explored for their potential anticancer properties:

  • Some derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Specific compounds derived from 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole have been identified as potential candidates for further development as anticancer agents.

Antiviral Activity

Recent studies highlight the antiviral potential of triazole derivatives:

  • Certain compounds have demonstrated inhibitory effects against viral enzymes and replication processes .
  • The structural modifications in the triazole framework can enhance binding affinity to viral targets.

Case Studies and Research Findings

Several research articles provide insights into the applications of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole:

StudyFocusFindings
Antimicrobial ActivitySynthesized derivatives showed strong activity against multiple bacterial strains.
Synthesis TechniquesDeveloped efficient synthetic routes for pyrrolidinyl triazoles with enhanced biological properties.
Anticancer PotentialIdentified several derivatives with significant cytotoxic effects on cancer cell lines.
Antiviral PropertiesEvaluated compounds for inhibitory activity against viral replication mechanisms.

Comparison with Similar Compounds

3-Heptyloxy-4-(4-(Hexyloxy)Phenyl)-4H-1,2,4-Triazole (Compound 5f)

  • Structure : Features alkoxy chains (heptyloxy and hexyloxy) at the 3- and 4-positions.
  • Activity : Exhibits potent anticonvulsant activity in the maximal electroshock (MES) test, with an ED₅₀ of 37.3 mg/kg and a protective index (PI) of 11.3 , surpassing carbamazepine (PI = 6.4) .
  • Key Advantage : Alkoxy substituents enhance lipophilicity, improving blood-brain barrier penetration .

3-(4-Chlorophenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole Derivatives

  • Structure : Combines chlorophenyl and pyridinyl groups.
  • Activity: Demonstrates antioxidant activity via DPPH radical scavenging, with some derivatives outperforming BHA/BHT. For example, 4-(arylmethyleneamino) derivatives show IC₅₀ values < 50 µM .
  • Mechanism : The electron-withdrawing chloro group stabilizes radical intermediates, enhancing antioxidant efficacy .

3,5-Bis(4-Methylthiophenyl)-4H-1,2,4-Triazole

  • Structure : Contains sulfur-based methylthiophenyl groups.
  • Application : Acts as a corrosion inhibitor for mild steel in acidic media, achieving 93.5% efficiency at 1 mM concentration .
  • Rationale : Sulfur atoms facilitate adsorption onto metal surfaces via lone-pair interactions .

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-Methyl-1H-1,2,4-Triazole

  • Structure : Incorporates a methoxy-pyrrolidine moiety.
  • Application : Used in pharmaceutical R&D for its stereochemical complexity and high purity (≥95%). Molecular weight: 182.2 g/mol .
  • Significance : The methoxy group enhances solubility and metabolic stability compared to unsubstituted pyrrolidine analogues .

Comparative Analysis Table

Compound Substituents Key Activity/Application Key Data Reference
4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole Pyrrolidin-3-yl Pharmacological precursor Molar mass: 138.17 g/mol
3-Heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole Alkoxy chains (C7, C6) Anticonvulsant ED₅₀: 37.3 mg/kg; PI: 11.3
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole Chlorophenyl, pyridinyl Antioxidant IC₅₀ < 50 µM (DPPH assay)
3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole Methylthiophenyl Corrosion inhibition 93.5% efficiency at 1 mM
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Methoxy-pyrrolidine, methyl Pharmaceutical R&D Purity: ≥95%; MW: 182.2 g/mol

Preparation Methods

Precursor Synthesis

The preparation starts with the synthesis of acyl thiosemicarbazide derivatives, which undergo cyclization to form the 1,2,4-triazole ring. A representative synthetic route involves:

  • Cyclization of 1,4-diphenyl thiosemicarbazide in alkaline media to yield 4,5-diphenyl-4H-1,2,4-triazole-3-thione.
  • Subsequent functionalization of this intermediate with alkylating agents such as ethyl bromoacetate to form thioacetate derivatives.
  • Conversion of thioacetate derivatives to hydrazides by reaction with hydrazine hydrate.
  • Reaction of hydrazides with isothiocyanates to form new thiosemicarbazide derivatives.

Cyclization and Functionalization

  • The thiosemicarbazide derivatives undergo cyclization in alkaline media (2% aqueous sodium hydroxide) to form 1,2,4-triazole-3-thione derivatives.
  • In some cases, the cyclization is accompanied by hydrolysis, leading to substituted 1,2,4-triazole-3-thione carboxylic acids.
  • These triazole-3-thione derivatives are then reacted with pyrrolidine and formaldehyde to introduce the pyrrolidin-3-yl substituent at the 4-position of the triazole ring, yielding the target compound or its analogs.

Summary of Key Reaction Steps

Step Reaction Type Reagents/Conditions Product Type
1 Cyclization of thiosemicarbazide Alkaline media (NaOH) 1,2,4-Triazole-3-thione derivatives
2 Alkylation Ethyl bromoacetate, sodium ethanolate Thioacetate derivatives
3 Hydrazide formation Hydrazine hydrate Hydrazide intermediates
4 Reaction with isothiocyanates Heating or room temperature Thiosemicarbazide derivatives
5 Cyclization of thiosemicarbazides Alkaline media (2% NaOH) 1,2,4-Triazole-3-thione derivatives
6 Introduction of pyrrolidine substituent Pyrrolidine, formaldehyde 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole

Structural Confirmation and Analytical Data

The synthesized compounds, including 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole derivatives, have been extensively characterized by:

Research Findings and Applications

  • The synthetic methods yield compounds with potential biological activity, especially antimicrobial properties against Gram-positive bacteria.
  • The presence of the pyrrolidin-3-yl substituent on the 1,2,4-triazole ring enhances biological activity in some derivatives.
  • The optimized reaction conditions, such as temperature control during cyclization and choice of solvent, are crucial for high yields and purity.
  • The mechanism of cyclization and nucleophilic substitution on sulfur atoms has been studied to improve selectivity and efficiency.

Q & A

Q. What are the established synthetic routes for 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, hydrazine hydrate reacts with carbonyl derivatives (e.g., isoniazid) to form triazole-thiol intermediates, which are further functionalized with aldehydes or acetanilides . Key factors include:
  • Temperature : Microwave-assisted synthesis (165°C) improves yield and reduces reaction time compared to conventional methods .
  • Catalysts : Phosphorus oxychloride facilitates cyclization in heterocyclic systems .
  • Solvents : Methanol or ethanol enhances solubility of intermediates, while toluene is used for high-temperature reactions .
    Table 1 : Common Synthetic Routes
StepReagents/ConditionsProductYield RangeReference
1Hydrazine hydrate, KOHTriazole-thiol70-85%
2Aldehydes (e.g., benzaldehyde), methanolSchiff base derivatives65-83%
3NaBH₄ reductionReduced triazole-amines74-82%

Q. Which spectroscopic techniques are critical for characterizing 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms substituent positions and ring proton environments. For example, azomethine protons (C=N) in Schiff bases appear at δ 8.2–8.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹ in thiol derivatives) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.5% deviation from theoretical values .
  • HPLC : Assesses purity (>95% required for biological assays) .

Q. What biological activities are commonly associated with 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Tested via cup-plate assays against Gram-positive/negative bacteria. Derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity .
  • Antioxidant Potential : Evaluated using DPPH radical scavenging. Schiff base derivatives exhibit IC₅₀ values comparable to BHA/BHT .
  • Enzyme Inhibition : Molecular docking predicts interactions with targets like 14α-demethylase (antifungal) or GlyT1 (neurological disorders) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole derivatives?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock to simulate ligand-enzyme interactions. For example, triazole derivatives bind to 14α-demethylase (PDB: 3LD6) via hydrogen bonds with His310 and heme cofactors .
  • ADME Analysis : Predict pharmacokinetics (e.g., logP <3.5 for blood-brain barrier penetration in GlyT1 inhibitors) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antifungal potency .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like microbial strain (ATCC vs. clinical isolates) or antioxidant assay pH .
  • Structural Confirmation : Re-evaluate compound purity via HPLC and crystallography (SHELXL refinement) to rule out isomer interference .
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., μM vs. μg/mL) .

Q. What challenges arise in crystallographic analysis of 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole complexes?

  • Methodological Answer :
  • Crystal Quality : Twinning or poor diffraction (resolution >1.2 Å) requires optimized crystallization solvents (e.g., DMF/water mixtures) .
  • Data Refinement : SHELXL handles disorder in flexible pyrrolidine rings via PART and ISOR commands .
  • Hydrogen Bonding : Triazole N-atoms form robust networks with co-crystallized solvents (e.g., methanol), influencing packing motifs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(pyrrolidin-3-yl)-4H-1,2,4-triazole
Reactant of Route 2
4-(pyrrolidin-3-yl)-4H-1,2,4-triazole

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